N1-Methyl vs. N2-Methyl Regioisomer: pKa Difference Dictates Basicity and Salt Formation Behavior
The N1-methyl regioisomer (target compound) exhibits a predicted pKa of 0.31 ± 0.30, whereas the N2-methyl regioisomer (6-bromo-5-methoxy-2-methyl-2H-indazole, CAS 2091271-91-7) has a predicted pKa of −0.42 ± 0.30 [1]. This ΔpKa of approximately 0.73 units reflects the inherently lower basicity of the N2-methyl indazole system, consistent with literature showing that 2-methylindazole is a significantly weaker base than 1-methylindazole in aqueous solution [2]. The practical consequence is that the N1-methyl compound will protonate more readily under moderately acidic conditions, affecting extraction behavior, chromatographic retention, and the feasibility of forming pharmaceutically acceptable salts. Researchers selecting between these regioisomers for a medicinal chemistry program must account for this difference in ionizability, as it directly impacts developability parameters such as solubility-pH profiles and salt disproportionation risk.
| Evidence Dimension | Acid dissociation constant (pKa) of the conjugate acid |
|---|---|
| Target Compound Data | pKa = 0.31 ± 0.30 (predicted) |
| Comparator Or Baseline | 6-Bromo-5-methoxy-2-methyl-2H-indazole (CAS 2091271-91-7): pKa = −0.42 ± 0.30 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.73 units (N1-methyl is more basic) |
| Conditions | Predicted values from ACD/Labs or analogous computational method; reported by ChemicalBook for both compounds under standard conditions |
Why This Matters
A pKa difference of 0.73 units translates to approximately a 5.4-fold difference in the protonation equilibrium constant, which can determine whether a compound is predominantly ionized or neutral at a given gastrointestinal or formulation pH, directly impacting bioavailability and salt formation strategy.
- [1] Kuujia. Cas no 2091271-91-7 (6-bromo-5-methoxy-2-methyl-2H-indazole) – Experimental Properties. https://www.kuujia.com/cas-2091271-91-7.html (accessed 2026). [pKa: -0.42±0.30 (Predicted)]. View Source
- [2] Catalán, J.; Del Valle, J.C.; Claramunt, R.M.; Boyer, G. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. J. Phys. Chem. 1994, 98, 10606–10612. View Source
